N-(6-Methylpyridin-2-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide
Description
N-(6-Methylpyridin-2-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide is a boron-containing heterocyclic compound featuring a picolinamide backbone substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group at the 4-position of the pyridine ring and an N-(6-methylpyridin-2-yl) amide moiety. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl and heteroaryl frameworks . The pinacol boronate ester enhances stability and solubility in organic solvents, while the pyridinyl substituents influence electronic and steric properties, modulating reactivity in catalytic processes .
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BN3O3/c1-12-7-6-8-15(21-12)22-16(23)14-11-13(9-10-20-14)19-24-17(2,3)18(4,5)25-19/h6-11H,1-5H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCSNFYTEBVXHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(=O)NC3=CC=CC(=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678200 | |
| Record name | N-(6-Methylpyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936090-74-3 | |
| Record name | N-(6-Methylpyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(6-Methylpyridin-2-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide (CAS Number: 936090-74-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridine ring substituted with a methyl group and a dioxaborolane moiety. Its molecular formula is with a molecular weight of 339.2 g/mol. The structural representation is vital for understanding its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂BN₃O₃ |
| Molecular Weight | 339.2 g/mol |
| CAS Number | 936090-74-3 |
This compound exhibits biological activity primarily through its ability to interact with specific protein targets involved in cellular signaling pathways. The compound has been investigated for its role as a modulator of protein degradation pathways, particularly through the engagement of E3 ubiquitin ligases.
Case Studies
-
Targeting Cyclin-Dependent Kinases
Research has indicated that derivatives of this compound can effectively inhibit cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. A study demonstrated that modified versions of this compound showed significant activity against CDK4/6, leading to reduced proliferation in cancer cell lines . -
Cereblon Ligands
The compound has been explored as a cereblon ligand in the context of targeted protein degradation (PROTAC technology). This approach allows for selective degradation of oncogenic proteins, providing therapeutic benefits in various cancers .
In Vitro and In Vivo Studies
In vitro assays have shown that this compound can induce apoptosis in cancer cell lines at micromolar concentrations. Furthermore, in vivo studies have indicated potential efficacy in tumor models when administered at therapeutic doses.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| CDK Inhibition | Significant reduction in cancer cell proliferation |
| Protein Degradation | Effective at targeting specific oncogenic proteins |
| Apoptosis Induction | Induces cell death in vitro at micromolar levels |
Safety and Toxicity
Preliminary toxicity assessments suggest that the compound exhibits a favorable safety profile; however, comprehensive toxicological studies are necessary to fully understand its safety margins. The compound's interactions with various cellular pathways necessitate further investigation into potential off-target effects.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of boron-containing compounds exhibit promising anticancer properties. N-(6-Methylpyridin-2-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide has been studied for its potential to inhibit tumor growth through various mechanisms:
- Mechanism of Action : The compound may interfere with cellular signaling pathways involved in cancer cell proliferation and survival.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds showed selective cytotoxicity towards cancer cells while sparing normal cells .
Targeted Drug Delivery
The incorporation of boron into drug molecules enhances their ability to target specific tissues or cells. This compound can be utilized in the development of targeted drug delivery systems:
- Nanocarrier Systems : Research has explored the use of boron compounds in conjunction with nanoparticles for delivering chemotherapeutics directly to tumor sites .
Polymer Chemistry
This compound can serve as a building block for synthesizing advanced polymers with tailored properties:
- Borosilicate Glasses : The compound can be integrated into borosilicate glass formulations to enhance thermal stability and chemical resistance.
Sensor Development
The unique electronic properties associated with the boron moiety make this compound suitable for sensor applications:
- Optoelectronic Sensors : Studies have shown that integrating such compounds into sensor matrices can improve sensitivity and selectivity for detecting specific analytes .
Pesticide Development
Research into the use of boron-containing compounds in agriculture has revealed their potential as effective pesticides:
- Insecticidal Properties : Preliminary studies suggest that compounds like this compound could exhibit insecticidal activity against common agricultural pests .
Summary Table of Applications
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous boronate esters:
Structural and Electronic Comparisons
- Boronate Position: The 4-position boronate in the target compound vs. 5-position in analogs (e.g., ) alters electronic effects on the pyridine ring.
- Amide Substituents : The N-(6-methylpyridin-2-yl) group introduces steric bulk and hydrogen-bonding capacity compared to smaller substituents like N-methyl or electron-donating groups like 4-methoxybenzyl . This can influence catalytic activity and substrate compatibility in coupling reactions.
- Hybrid Systems: Compounds with fused aromatic systems (e.g., isoquinoline in ) exhibit extended π-conjugation, broadening absorption spectra for optoelectronic uses, unlike the simpler pyridine-based target compound.
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : The target compound’s boronate at the 4-position and bulky amide substituent may favor coupling at sterically accessible positions, contrasting with 5-substituted analogs that exhibit different regioselectivity .
- Computational Insights : Density functional theory (DFT) studies on similar boronate esters (e.g., ) suggest that electron density at the boron center is modulated by substituent positioning, affecting oxidative addition rates in palladium-catalyzed reactions.
Q & A
Q. Table 1. Key Synthetic Parameters for Boronate Ester Formation
| Parameter | Optimal Condition | Deviation Impact |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | Lower yield with Pd(OAc)₂ |
| Temperature | 80°C | <60°C: Incomplete reaction |
| Solvent | Dioxane | THF: Competitive hydrolysis |
Q. Table 2. Stability Assessment Under Various Conditions
| Condition | Degradation Time (h) | Major Degradant |
|---|---|---|
| Ambient (25°C, air) | 24 | Boric acid |
| 4°C (Argon) | >720 | None detected |
| DMSO (25°C) | 48 | Oxidized pyridine byproduct |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
